Entecavir Impurity 5
Overview
Description
. This impurity is crucial for ensuring the purity and efficacy of entecavir formulations.
Mechanism of Action
Target of Action
Entecavir Impurity 5, like its parent compound Entecavir, is primarily targeted against the hepatitis B virus (HBV) polymerase . This enzyme plays a crucial role in the replication of the hepatitis B virus, making it a key target for antiviral therapy .
Mode of Action
This compound, as a guanine analogue, inhibits all three steps in the viral replication process . It competes with natural substrates to effectively inhibit the HBV polymerase . This enzyme inhibition blocks reverse transcriptase activity, thereby reducing viral DNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the replication pathway of the hepatitis B virus. By inhibiting the HBV polymerase, it disrupts the viral replication process, leading to a decrease in the production of new virus particles .
Pharmacokinetics
The pharmacokinetics of this compound are expected to be similar to those of Entecavir. The pharmacokinetics of Entecavir are similar between adults with moderate or severe hepatic impairment and adults without hepatic impairment .
Result of Action
The primary result of the action of this compound is a reduction in the replication of the hepatitis B virus. This leads to a decrease in the viral load within the patient, which can help to alleviate the symptoms of hepatitis B and slow the progression of the disease .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability . Furthermore, the patient’s liver function can impact the drug’s effectiveness, as the drug is targeted against a virus that primarily affects the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Entecavir Impurity 5 involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Entecavir Impurity 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Typical conditions involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions often result in the formation of new functionalized derivatives .
Scientific Research Applications
Entecavir Impurity 5 is used extensively in scientific research for various applications:
Comparison with Similar Compounds
Similar Compounds
Entecavir Impurity A: Another impurity found in entecavir formulations, differing in its chemical structure and properties.
Entecavir Impurity B: Similar to Impurity A, with distinct structural differences.
Entecavir Impurity F: Another related compound used as a reference standard.
Uniqueness
Entecavir Impurity 5 is unique due to its specific chemical structure, which includes benzyloxy groups and an imidazo[4,5-c]pyridin-4-one core. This structure is distinct from other impurities, making it essential for comprehensive quality control and analysis of entecavir .
Properties
IUPAC Name |
1-methoxy-4-[methoxy(diphenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O2/c1-22-20-15-13-19(14-16-20)21(23-2,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPYPMBVSRLTGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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